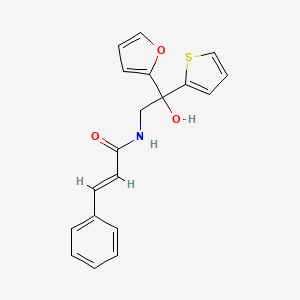

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22,16-8-4-12-23-16)17-9-5-13-24-17/h1-13,22H,14H2,(H,20,21)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMACQRDSOTDIL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)-2-hydroxyethylamine and 2-(thiophen-2-yl)acetaldehyde. These intermediates are then subjected to a condensation reaction with cinnamoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione and thiophene-2,5-dione derivatives, while reduction can produce dihydrofuran and dihydrothiophene derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several key functional groups:

- Furan ring

- Thiophene ring

- Hydroxy group

- Cinnamide backbone

These structural elements contribute to its distinctive chemical reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide. In vitro assays indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Study 1: In Vitro Antitumor Efficacy

- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549)

- IC50 Values : Approximately 10 µM for MCF-7 and 15 µM for A549, indicating effective inhibition of cell proliferation.

This suggests that the compound may serve as a lead structure for further development in cancer therapy.

Antioxidant Properties

The compound also displays significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Study 2: Antioxidant Activity Assessment

- Method Used : DPPH radical scavenging assay

- IC50 Value : 15 µM, indicating a strong scavenging effect on free radicals.

The presence of hydroxyl and heterocyclic functionalities is believed to contribute to this activity, making it a potential candidate for therapeutic applications aimed at oxidative stress-related diseases.

Anti-Melanogenic Effects

Another notable application of this compound is its potential as an anti-melanogenic agent. Studies have shown that it can effectively inhibit melanin production by targeting tyrosinase activity.

Study 3: Tyrosinase Inhibition

- Comparative Analysis : The compound exhibited greater potency than kojic acid, a well-known tyrosinase inhibitor.

- Mechanism : Competitive inhibition of tyrosinase was confirmed through Lineweaver–Burk plots, indicating that the compound binds strongly to the active site of the enzyme.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(furan-2-ylmethyl)-N-(thiophen-3-yl)benzo[c][1,2,5]thiadiazole | Antimicrobial |

| 5-Amino-thiadiazole derivatives | Anticancer activity |

| N-(3-methyl-thiophen-3-y)benzamide | Potentially anticancer |

This comparison highlights that while other compounds exhibit various biological activities, the unique combination of furan and thiophene in this compound may confer distinct advantages in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include cinnamamide derivatives with variations in the ethylamine substituents and aromatic systems. A comparative analysis is summarized below:

Calculated based on molecular formula.

*Included for thiophene moiety relevance but differs in core structure (opioid class).

Electronic and Steric Effects

- Heterocyclic Influence: The target compound’s furan and thiophene groups introduce conjugated π-systems with differing electron densities.

- Hydroxy Group: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogues like N-(2-fluorophenyl)cinnamamide. This property is critical for bioavailability .

- Steric Bulk : The fused heterocycles in the target compound create steric hindrance, which may reduce metabolic degradation rates compared to simpler derivatives like Aegelin .

Crystallographic and Physicochemical Properties

- Crystal Packing: Analogues such as N-(2-fluorophenyl)cinnamamide form intermolecular N–H···O and C–H···π interactions, stabilizing their crystal lattices .

- Solubility : The hydroxy and heterocyclic groups likely improve aqueous solubility relative to purely aromatic cinnamamides (e.g., N-(2-fluorophenyl)cinnamamide), though exact data are unavailable.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique structure characterized by the presence of furan and thiophene rings, which are known for their diverse reactivity and biological significance. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound includes:

- Furan Ring : Contributes to the compound's electron-rich character, enhancing its reactivity.

- Thiophene Ring : Imparts unique electronic properties that may influence biological interactions.

- Cinnamamide Moiety : Known for its potential anti-inflammatory and antimicrobial activities.

The molecular formula is , with a molecular weight of 313.39 g/mol.

Antimicrobial Properties

Research indicates that derivatives of compounds featuring furan and thiophene rings exhibit significant antimicrobial activities. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial membranes or inhibition of essential metabolic pathways in pathogens.

Anticancer Potential

Studies have shown that compounds with structural similarities to this compound can inhibit cancer cell proliferation. The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain furan derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, it may act as an inhibitor of proteases involved in viral replication, similar to other furan-based inhibitors targeting SARS-CoV-2 main protease . This suggests potential applications in antiviral drug development.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of related compounds, this compound was tested against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antimicrobial activity, warranting further exploration.

Case Study 2: Anticancer Activity Evaluation

A separate investigation into the anticancer effects of similar compounds revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.5 |

| MCF7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 6.3 |

These results highlight the potential efficacy of this compound as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their function and leading to therapeutic effects.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, protecting cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.